molecular formula C17H20BrNO2 B15159383 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide CAS No. 671223-19-1

4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide

Cat. No.: B15159383
CAS No.: 671223-19-1
M. Wt: 350.2 g/mol
InChI Key: BUWIZNBRWQRGRZ-UHFFFAOYSA-M
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Description

4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide is a synthetic organic compound It is characterized by the presence of a morpholine ring substituted with hydroxybutynyl and phenylpropynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide typically involves multi-step organic reactions. One possible route could involve the alkylation of morpholine with 4-hydroxybut-2-yne and 3-phenylprop-2-yne under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by the addition of the alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could produce alkenes or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both hydroxy and phenyl groups could enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might be optimized to develop new drugs for treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxybut-2-yn-1-yl)morpholine
  • 4-(3-Phenylprop-2-yn-1-yl)morpholine
  • 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)piperidine

Uniqueness

Compared to similar compounds, 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide is unique due to the presence of both hydroxybutynyl and phenylpropynyl groups on the morpholine ring. This dual substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

671223-19-1

Molecular Formula

C17H20BrNO2

Molecular Weight

350.2 g/mol

IUPAC Name

4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol;bromide

InChI

InChI=1S/C17H20NO2.BrH/c19-14-5-4-10-18(12-15-20-16-13-18)11-6-9-17-7-2-1-3-8-17;/h1-3,7-8,19H,10-16H2;1H/q+1;/p-1

InChI Key

BUWIZNBRWQRGRZ-UHFFFAOYSA-M

Canonical SMILES

C1COCC[N+]1(CC#CCO)CC#CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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